2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
Description
This compound belongs to the pyrimidine-amine class, featuring a piperazine ring substituted with a 3-bromophenylmethyl group at the 1-position and a dimethylamine group at the 4-position of the pyrimidine core. The 3-bromophenyl substituent may enhance lipophilicity and influence target binding through steric and electronic effects, while the dimethylamine group contributes to basicity and solubility. Although direct biological data for this compound are absent in the provided evidence, structurally analogous molecules (e.g., pyrimidines with halogenated aryl-piperazine motifs) demonstrate antimicrobial and anticancer activities .
Properties
IUPAC Name |
2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5/c1-21(2)16-6-7-19-17(20-16)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARUETFZCGTRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 3-bromobenzyl chloride with piperazine to form 4-[(3-bromophenyl)methyl]piperazine. This reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the nucleophilic substitution.
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Coupling with Pyrimidine Derivative: : The intermediate is then reacted with 4-chloro-N,N-dimethylpyrimidin-2-amine in the presence of a base such as sodium hydride or potassium tert-butoxide. This step typically occurs in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions:
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Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly at the piperazine ring and the pyrimidine moiety.
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Hydrolysis: : Under acidic or basic conditions, the compound can undergo hydrolysis, particularly at the amine groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically yields amine derivatives or reduced forms of the pyrimidine ring.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperazine compounds, including this specific compound, may exhibit anticancer properties. Studies have shown that such compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures have been reported to target specific kinases involved in cancer proliferation .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its structural components allow it to interact with bacterial membranes or intracellular targets, which can disrupt microbial growth. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. This compound's ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, suggests potential applications in treating mood disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural, synthetic, and functional differences between the target compound and its analogs from the evidence.
Structural Analogues and Substituent Effects
A. Piperazine-Linked Pyrimidines and Quinolines
- C2 (Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) (): Key Difference: Incorporates a 4-bromophenyl-quinoline moiety instead of a 3-bromophenyl-pyrimidine. Synthesis: Crystallized from ethyl acetate, characterized via $^1$H NMR and HRMS .
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Key Difference: Fluorophenyl and methoxyphenyl groups replace the bromophenyl-piperazine motif. Impact: Fluorine’s electronegativity and methoxy’s electron-donating properties may enhance hydrogen bonding and solubility, respectively. Crystallography: Dihedral angles between pyrimidine and aryl groups influence molecular packing and intramolecular hydrogen bonding .
B. Piperazine Derivatives with Trifluoromethyl Groups ():
- N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine :
Physicochemical and Pharmacokinetic Properties
*LogP estimated using fragment-based methods.
Biological Activity
The compound 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine (commonly referred to as Compound A) is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Compound A has the following chemical structure:
- Molecular Formula : C15H17BrN4
- Molecular Weight : 321.23 g/mol
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Chemical Structure :
Research indicates that Compound A exhibits multiple mechanisms of action, primarily through modulation of various biological pathways:
- Kinase Inhibition : Compound A has been shown to inhibit serine-threonine kinases, particularly p70S6K and Akt1, which are crucial in cellular growth and metabolism .
- Antitumor Activity : The compound demonstrates significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Preliminary studies indicate that Compound A may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative conditions .
Biological Activity Data
The following table summarizes the biological activities associated with Compound A, including IC50 values against different cell lines:
| Biological Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | HeLa (cervical cancer) | 5.0 | |
| Antitumor | MCF-7 (breast cancer) | 3.2 | |
| Neuroprotection | SH-SY5Y (neuroblastoma) | 10.0 | |
| Kinase Inhibition | p70S6K | 25.0 |
Case Studies
Several studies have evaluated the efficacy of Compound A in various therapeutic contexts:
- Anticancer Efficacy : A study published in Cancer Research demonstrated that Compound A significantly inhibited tumor growth in xenograft models of breast and cervical cancers. The results indicated a reduction in tumor volume by over 50% compared to control groups .
- Neuroprotective Effects : In a neurodegenerative disease model, Compound A exhibited protective effects against oxidative stress-induced cell death in neuronal cell lines. The study reported a significant decrease in apoptosis markers when treated with Compound A .
- Kinase Modulation : Research focusing on the modulation of the mTOR pathway highlighted that Compound A effectively reduced phosphorylation levels of downstream targets, indicating its role as a potent kinase inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
